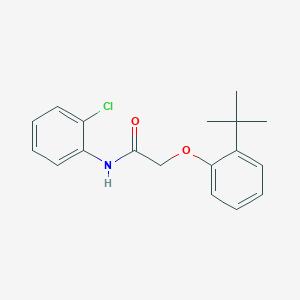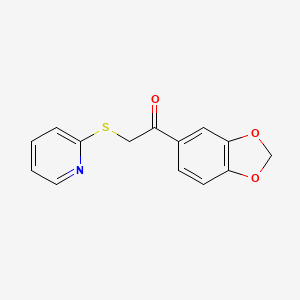
1-(1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. While specific synthesis details for 1-(1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)ethanone are not directly available, compounds with similar structural features typically undergo reactions like nucleophilic substitution, oxidation, or condensation. For instance, a study on a new pyrrole derivative synthesis provides insights into a one-pot, multi-component coupling reaction catalyzed by natural hydroxyapatite, showcasing the type of synthetic strategies that might be applicable (Louroubi et al., 2019).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques and theoretical studies. For example, a compound's structure can be elucidated using NMR, FT-IR, and X-ray crystallography, supported by computational studies like density functional theory (DFT) (Louroubi et al., 2019). These methods provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions.
科学的研究の応用
Synthesis and Biological Activities
1-(1,3-Benzodioxol-5-yl)-2-(2-pyridinylthio)ethanone serves as a precursor in the synthesis of various biologically active compounds. For instance, derivatives of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone have shown potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes, alongside significant inhibitors of LPS-stimulated NO generation. These compounds also exhibit strong cytotoxicity against colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells, highlighting their potential as multipotent compounds with promising biological activities (H. Abdel‐Aziz et al., 2011).
Catalytic Behavior Toward Ethylene Reactivity
The compound 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone has been utilized to prepare series of ligands that, when coordinated with iron(II) and cobalt(II) dichloride, form complexes exhibiting good catalytic activities for ethylene reactivity, including oligomerization and polymerization. This demonstrates the compound's utility in the field of catalysis, particularly in the production of polymers from ethylene (Wen‐Hua Sun et al., 2007).
Development of Heterocyclic Compounds
Treatment with dimethylformamide dimethyl acetal of 1-(5-acetyl-3,4-dimethythieno[2,3-b]thiophene-2yl)ethanone led to the creation of enaminone derivatives, which further reacted with amino derivatives to yield compounds with significant heterocyclic structures. This process is instrumental in the development of new heterocyclic compounds for potential use in pharmaceuticals and materials science (Y. Mabkhot et al., 2011).
Ruthenium(II)-NNN Pincer Complexes
This compound related compounds have been involved in the synthesis of Ruthenium(II)-NNN pincer complexes. These complexes have been shown to catalyze the condensation of primary alcohols and benzene-1,2-diamine to 2-substituted 1H-benzo[d]imidazoles in excellent yields. The process highlights an efficient method for synthesizing 1H-benzo[d]imidazoles derivatives, important in medicinal chemistry (Lin Li et al., 2018).
Antimicrobial Activity
Compounds derived from this compound have been synthesized and evaluated for their antimicrobial activity, revealing significant efficacy against various microbial strains. This points to the potential application of these compounds in developing new antimicrobial agents (J. Salimon et al., 2011).
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-11(8-19-14-3-1-2-6-15-14)10-4-5-12-13(7-10)18-9-17-12/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLNDAHKKVDTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)
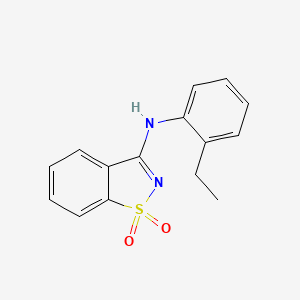
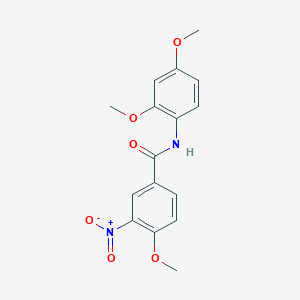
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5550813.png)
![6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)
![2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)
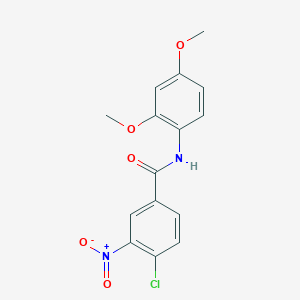
![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)
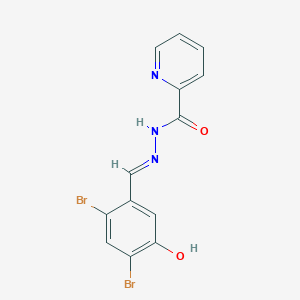
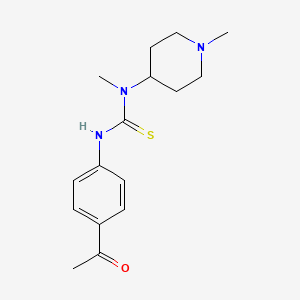
![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5550865.png)
